2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate
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Overview
Description
2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate is a complex organic compound with the molecular formula C23H17ClO6S and a molecular weight of 456.9 g/mol This compound is characterized by the presence of a chromen-4-one core, substituted with an ethoxyphenyl group at the 2-position and a chlorobenzenesulfonate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-chlorine-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . This reaction is followed by further functionalization steps to introduce the chromen-4-one core and the sulfonate group.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve one-pot reactions to minimize the number of steps and reduce waste. For example, the direct acylation reaction mentioned above can be performed in a single step, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The ethoxy and chlorobenzenesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and chlorobenzenesulfonate groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate
- 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-bromobenzenesulfonate
- 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2-(4-Ethoxyphenyl)-4-oxochromen-3-yl 4-chlorobenzenesulfonate is unique due to the specific combination of its substituents. The ethoxy group provides distinct electronic and steric properties, while the chlorobenzenesulfonate group enhances its reactivity and potential biological activity. This unique combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXMZNFWRRKRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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